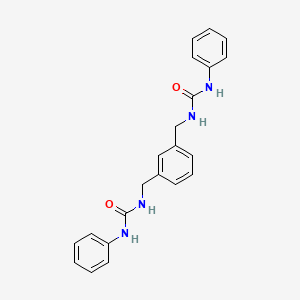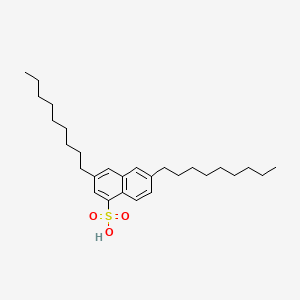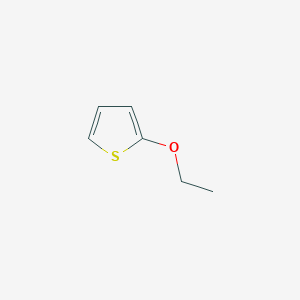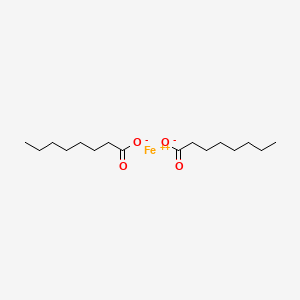
1-Benzoxepin-3(2H)-one
Vue d'ensemble
Description
1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring fused to a benzene ring. This compound is one of the three isomers of benzoxepin, with the oxygen atom positioned closest to the benzene ring. It is found in the skeleton of several fungal metabolites .
Mécanisme D'action
Target of Action
1-Benzoxepin-3(2H)-one, also known as 2,3-dihydro-1-benzoxepin-3-one, is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring It’s worth noting that benzoxepin derivatives have been found in several fungal metabolites , suggesting potential interactions with biological targets in fungi.
Mode of Action
It’s known that the compound can undergo o-acetylation to afford 3-acetoxy-1-benzoxepins . This reaction is facilitated by the action of acetic anhydride in the presence of an appropriate base . The resulting acetoxy derivatives may interact differently with biological targets.
Biochemical Pathways
The compound’s presence in various natural products suggests it may play a role in the biosynthetic pathways of these organisms .
Result of Action
Some benzoxepin derivatives have been found to inhibit cyclooxygenase , an enzyme involved in inflammation and pain pathways. This suggests that this compound and its derivatives may have potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoxepin-3(2H)-one can be synthesized through various methods. One common approach involves the O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones using acetic anhydride in the presence of a base such as pyridine, triethylamine, or sodium acetate . Another method includes O-methylation by reacting 4-phenyl-1-benzoxepin-3-(2H)-ones with potassium tert-butoxide and methyl fluorosulfonate at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzoxepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as O-methylation and O-acetylation, are common for this compound.
Applications De Recherche Scientifique
1-Benzoxepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex heterocyclic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including potential antimicrobial and antifungal properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-Benzoxepin-3(2H)-one can be compared with other similar compounds, such as:
2-Benzoxepin: Another isomer with the oxygen atom positioned differently in the oxepin ring.
3-Benzoxepin: The third isomer with the oxygen atom furthest from the benzene ring.
Benzazepine: A related compound with a benzene ring fused to an azepine ring.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity. Its position of the oxygen atom in the oxepin ring makes it distinct from its isomers and other related compounds.
Propriétés
IUPAC Name |
1-benzoxepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWDVCAVGNSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460434 | |
| Record name | 1-Benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369376-68-1 | |
| Record name | 1-Benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1-benzoxepin-3(2H)-one derivatives?
A: 1-Benzoxepin-3(2H)-ones can be synthesized through various methods. One common approach involves using 2,3-dihydro-1-benzoxepin-3-ones as precursors. For example, 4-phenyl-2,3-dihydro-1-benzoxepin-3-ones can be alkylated or acetylated to yield the corresponding this compound derivatives []. Another method utilizes the hydrogenolytic cleavage of isoxazole rings in specifically designed benzoxepinoisoxazolone derivatives to obtain 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones [].
Q2: How does the structure of the 7-membered ring in this compound derivatives affect their properties?
A: Research suggests a correlation between the conformation of the seven-membered ring in this compound derivatives and their odor profiles []. While specific details about the structural-property relationships weren't elaborated upon in the provided abstract, it highlights the importance of the seven-membered ring conformation in influencing the overall characteristics of these compounds.
Q3: What are some reactions that 2,3-dihydro-1-benzoxepin-3-one can undergo?
A: 2,3-dihydro-1-benzoxepin-3-one can be O-acetylated under specific reaction conditions []. Additionally, it can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and other related compounds []. These examples demonstrate the reactivity of the carbonyl group and the potential for further derivatization of the core structure.
Q4: Are there any challenges associated with the synthesis of certain derivatives of this compound?
A: Yes, difficulties can arise when synthesizing specific derivatives. For instance, attempts to N-alkylate 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, a related compound, often lead to ring cleavage and the formation of acrylamide instead of the desired N-alkylated product []. This highlights the need for carefully designed synthetic strategies when modifying these structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B3051838.png)
![1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B3051841.png)

![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)



![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)
